Cas no 5013-10-5 (METHANONE, (2-AMINO-5-CHLOROPHENYL)PHENYL-, OXIME, (Z)-)

METHANONE, (2-AMINO-5-CHLOROPHENYL)PHENYL-, OXIME, (Z)- structure
5013-10-5 structure
Product name:METHANONE, (2-AMINO-5-CHLOROPHENYL)PHENYL-, OXIME, (Z)-
CAS No:5013-10-5
MF:C13H11N2OCl
MW:246.692
CID:3469126
PubChem ID:5357739

METHANONE, (2-AMINO-5-CHLOROPHENYL)PHENYL-, OXIME, (Z)- Chemical and Physical Properties

Names and Identifiers

    • METHANONE, (2-AMINO-5-CHLOROPHENYL)PHENYL-, OXIME, (Z)-
    • (Z)-2-Amino-5-chlorobenzophenone oxime
    • (NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine
    • (Z)-(2-Amino-5-chlorophenyl)(phenyl)methanone Oxime
    • (2-Amino-5-chlorophenyl)-phenylmethanona E-oxium
    • NSC86144
    • 2-Amino-5-chlorobenzophenone Oxime (E/Z mixture)
    • Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime, (1Z)-
    • BA300030
    • 2-Amino-5-chlorobenzophenone oxime, (Z)-
    • (2-Amino-5-chlorophenyl)phenyl-methanone Oxime; 5-Chloro-2-aminobenzophenone Oxime; NSC 86144
    • Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime
    • DTXSID901230398
    • 2-Amino-5-chlorobenzophenone oxime
    • Mixture of alpha/beta isomeric forms
    • NCGC00020534-01
    • 2-Amino-5-chlorobenzophenone oxime - Bio-X trade mark
    • (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime
    • Benzophenone, 2-amino-5-chloro-, oxime, (Z)-
    • 15185-66-7
    • syn-2-Amino-5-chlorobenzophenone oxime
    • (1Z)-(2-Amino-5-chlorophenyl)phenylmethanone oxime
    • (E)-(2-Amino-5-chlorophenyl)(phenyl)methanone oxime
    • NCGC00020534-02
    • (2-Amino-5-chlorophenyl)phenylmethanone oxime
    • NSC-86144
    • Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime, (Z)-
    • 18097-52-4
    • RF2RME3LWJ
    • 5013-10-5
    • FA67520
    • MDL: MFCD26940231
    • Inchi: InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13-
    • InChI Key: GCAVNCINXJNLED-SSZFMOIBSA-N
    • SMILES: C1=CC=C(C=C1)/C(=N/O)/C2=C(C=CC(=C2)Cl)N

Computed Properties

  • Exact Mass: 246.0559907Da
  • Monoisotopic Mass: 246.0559907Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 58.6Ų

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